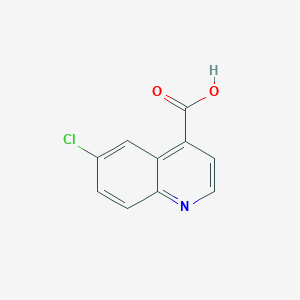

6-Chloroquinoline-4-carboxylic acid

Descripción general

Descripción

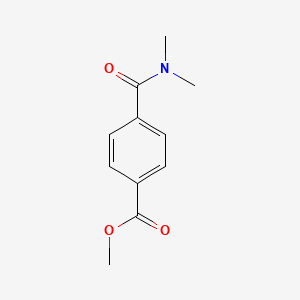

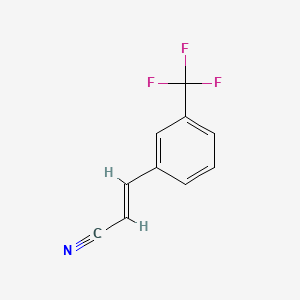

6-Chloroquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic compound with a bicyclic structure containing a benzene ring fused with a pyridine ring . It has received considerable attention as a core template in drug design due to its broad spectrum of bioactivity .

Synthesis Analysis

Quinoline-4-carboxylic acid derivatives, including 6-Chloroquinoline-4-carboxylic acid, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data . A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized via expeditious synthetic approaches .Molecular Structure Analysis

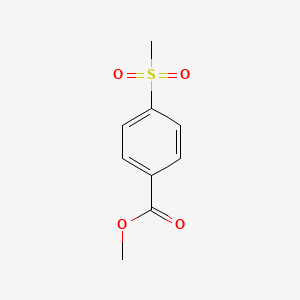

The molecular structure of 6-Chloroquinoline-4-carboxylic acid is characterized by the presence of a benzene ring fused with a pyridine ring, with a chlorine atom at the 6th position and a carboxylic acid group at the 4th position .Chemical Reactions Analysis

Quinoline and its derivatives, including 6-Chloroquinoline-4-carboxylic acid, are involved in various chemical reactions. For example, quinoline-4-carboxylic acids have been synthesized in water using isatin and enaminone in the presence of an aqueous solution of KOH or NaOH, followed by acidification using dilute HCl .Aplicaciones Científicas De Investigación

Inhibition of Alkaline Phosphatases

This compound has been synthesized and evaluated as a potent inhibitor of alkaline phosphatases, which are enzymes significant in various biological processes. Their inhibition can be crucial in studying and treating diseases where these enzymes are dysregulated .

Antimalarial Drug Synthesis

Quinoline derivatives, including 6-Chloroquinoline-4-carboxylic acid, are used as lead structures in the synthesis of antimalarial drugs. They form the core template for drugs such as chloroquine and mefloquine, which are critical in combating malaria .

Molecular Docking Studies

Researchers have utilized 6-Chloroquinoline-4-carboxylic acid derivatives in molecular docking studies with plasmodium LDH receptor protein. This is part of the effort to discover new therapeutic agents against malaria by targeting specific proteins involved in the disease .

Antitumor Properties

Compounds with a quinoline core, including this acid, show promise in antitumor applications. Their chemical structure allows them to interact with various biological targets that can be exploited to develop new cancer therapies .

Antimicrobial Activity

The quinoline structure is also associated with antimicrobial properties. Derivatives of 6-Chloroquinoline-4-carboxylic acid could potentially be developed into new antimicrobial agents to treat infections .

Pharmaceutical Synthesis Enhancements

Recent advances suggest that using derivatives of quinoline-4-carboxylic acid can improve the yield and practicality of synthesizing biologically active compounds, thus enhancing pharmaceutical manufacturing processes .

Direcciones Futuras

Quinoline and its derivatives, including 6-Chloroquinoline-4-carboxylic acid, have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Propiedades

IUPAC Name |

6-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYMLJGLNAOPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424398 | |

| Record name | 6-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroquinoline-4-carboxylic acid | |

CAS RN |

62482-29-5 | |

| Record name | 6-Chloro-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62482-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives interact with their target and what are the downstream effects?

A1: The research article investigates the interaction of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives with the Plasmodium lactate dehydrogenase (pLDH) enzyme. [] pLDH is a key enzyme in the glycolytic pathway of the malaria parasite, essential for its energy production. By inhibiting pLDH, these compounds aim to disrupt the parasite's metabolism and ultimately inhibit its growth and survival. The study employs molecular docking simulations to predict the binding interactions between the synthesized compounds and the pLDH active site. [] The results suggest that these compounds can effectively bind to the enzyme, potentially leading to its inhibition.

Q2: Can you elaborate on the structure-activity relationship (SAR) insights gained from the research regarding 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives and their antimalarial activity?

A2: The research explores the impact of various 2-aryl/heteroaryl substitutions on the 6-chloroquinoline-4-carboxylic acid scaffold. While the study doesn't provide a comprehensive SAR analysis, it highlights that the binding affinity to pLDH varies depending on the specific substituents. For instance, compound 3d demonstrated the strongest binding affinity with five hydrogen bonding interactions. [] This finding suggests that specific substitutions at the 2-position of the quinoline ring significantly influence the interaction with pLDH and potentially the antimalarial activity. Further research with a wider range of substitutions and in vitro testing is needed to establish a detailed SAR profile and optimize the antimalarial potency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)